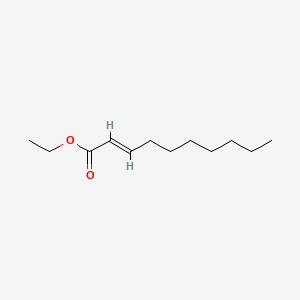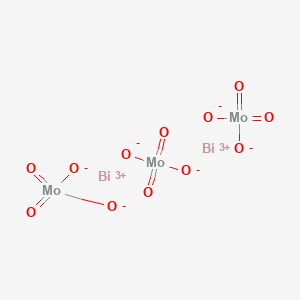
Bismuth molybdenum oxide
Vue d'ensemble
Description
Bismuth molybdenum oxide, also known as Bismuth (III) molybdate, is an off-white odorless powder . It is a compound with the linear formula Bi2(MoO4)3 and has a molecular weight of 897.77 . It is well-known in the field of catalysis due to its excellent activity for the oxidation/ammoxidation of lower olefins .
Synthesis Analysis
Bismuth molybdate materials (α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6) can be synthesized using the gel matrix particle growth method . Another method involves the use of a custom design mesofluidic device, continuous flow method . The synthesis of pure phase γ-Bi2M2O6 at pH = 3 was confirmed by X-ray diffraction (XRD) and Raman analysis .
Molecular Structure Analysis
The molecular structure of Bismuth molybdate can be analyzed using various techniques such as X-ray diffraction (XRD), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) .
Chemical Reactions Analysis
Bismuth molybdate exhibits excellent activity for one of the most important industrial processes: the oxidation/ammoxidation of lower olefins . It also shows significant electrochemical properties, confirmed by various tests, including cyclic voltammetry (CV), galvanostatic charge discharge (GCD), and electrochemical impedance spectroscopy (EIS) .
Physical And Chemical Properties Analysis
Bismuth molybdenum oxide is an off-white odorless powder . It has a molecular weight of 897.77 . The surface potential of Bismuth molybdenum oxide nanoparticles is -15 mV .
Applications De Recherche Scientifique
Catalytic Properties :
- Bi-Mo-O is used as a catalyst in the oxidation of propene and other olefins. This application is explored in a study by Peacock et al. (1969), which discusses the preparation and testing of bismuth molybdate, molybdenum oxide, and bismuth oxide catalysts for such reactions (Peacock, Parker, Ashmore, & Hockey, 1969).
Material Properties and Structures :
- Roggan and Limberg (2006) review the unique chemical and physical properties of oxide-based materials containing molybdenum and bismuth, with a focus on bismuth molybdate phases as efficient heterogeneous catalysts (Roggan & Limberg, 2006).
Spectroscopic Studies :
- Mitchell and Trifiró (1970) conducted a spectroscopic investigation of bismuth–molybdenum–oxide catalysts, revealing the presence of different oxomolybdenum(VI) species on the catalyst surface (Mitchell & Trifiró, 1970).
Electrolyte Materials and Photocatalysts :
- Cheng Li (2013) summarized the preparation methods and applications of bismuth molybdenum composite oxides, including their use as oxidation catalysts, photocatalysts, and electrolyte materials (Li, 2013).
Ionic Conducting Behavior and Structural Studies :
- Vila et al. (2005) synthesized a new phase of bismuth–molybdenum oxides and studied its ionic conducting behavior, offering insights into its structural properties (Vila, Iglesias, Galy, & Castro, 2005).
Redox Properties :
- The unusual redox properties of bismuth in sol-gel Bi-Mo-Ti mixed oxides were investigated by Grunwaldt et al. (1998), highlighting the unique morphology of bismuth molybdenum oxides stabilized by titania in the sol–gel materials (Grunwaldt, Wildberger, Mallát, & Baiker, 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dibismuth;dioxido(dioxo)molybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3Mo.12O/q2*+3;;;;;;;;;;6*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRELPQDWMXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Bi+3].[Bi+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Mo3O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893942 | |
| Record name | Bismuth molybdate(VI) (Bi2Mo3O12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | Bismuth molybdenum oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20354 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
11104-44-2, 13595-85-2 | |
| Record name | Bismuth molybdenum oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth molybdate(VI) (Bi2Mo3O12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth molybdenum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





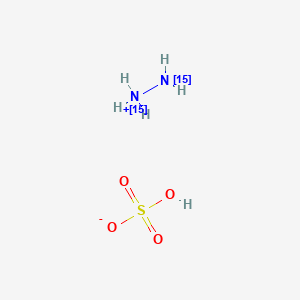
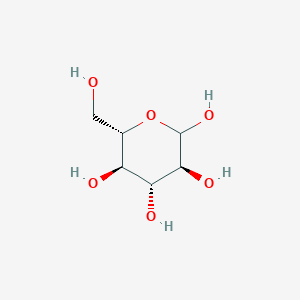
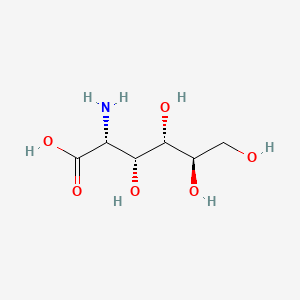

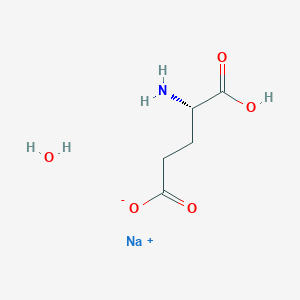
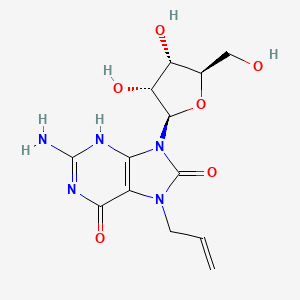
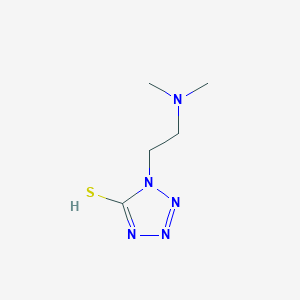
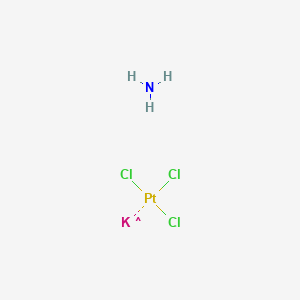
![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)


